7-Chloro-1-heptanol

Organic Synthesis Process Chemistry Separation Science

7-Chloro-1-heptanol (CAS 55944-70-2), with molecular formula C7H15ClO and a molecular weight of 150.65 g/mol, is a bifunctional organic compound characterized by a seven-carbon aliphatic chain terminating in both a primary hydroxyl group and a primary chlorine atom. This structural arrangement imparts amphiphilic character, with the polar hydroxyl group enabling hydrogen bonding and the nonpolar hydrocarbon chain facilitating interactions with lipophilic environments.

Molecular Formula C7H15ClO
Molecular Weight 150.64 g/mol
CAS No. 55944-70-2
Cat. No. B1582617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-1-heptanol
CAS55944-70-2
Molecular FormulaC7H15ClO
Molecular Weight150.64 g/mol
Structural Identifiers
SMILESC(CCCO)CCCCl
InChIInChI=1S/C7H15ClO/c8-6-4-2-1-3-5-7-9/h9H,1-7H2
InChIKeyDPNLUCKAZIFDLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Chloro-1-heptanol (CAS 55944-70-2): Core Properties and Structural Identity as a Bifunctional C7 Building Block


7-Chloro-1-heptanol (CAS 55944-70-2), with molecular formula C7H15ClO and a molecular weight of 150.65 g/mol, is a bifunctional organic compound characterized by a seven-carbon aliphatic chain terminating in both a primary hydroxyl group and a primary chlorine atom . This structural arrangement imparts amphiphilic character, with the polar hydroxyl group enabling hydrogen bonding and the nonpolar hydrocarbon chain facilitating interactions with lipophilic environments [1]. As a liquid at ambient conditions (melting point 11°C, boiling point 207–230°C depending on pressure), it serves as a versatile synthetic intermediate in organic chemistry . Its dual functionality—a nucleophilic oxygen center and an electrophilic carbon center—enables sequential or orthogonal transformations in complex synthetic sequences .

Why 7-Chloro-1-heptanol Cannot Be Replaced by Adjacent Chloroalkanol Homologs Without Performance Trade-offs


Substituting 7-chloro-1-heptanol with shorter (e.g., 6-chloro-1-hexanol) or longer (e.g., 8-chloro-1-octanol) chain homologs introduces systematic deviations in key physicochemical parameters—such as boiling point, density, lipophilicity, and chain flexibility—that directly impact separation efficiency, reaction kinetics, and product purity in multistep syntheses [1]. For example, the 2.15 logP of 7-chloro-1-heptanol (predicted) differs from the 1.68 of 6-chloro-1-hexanol and 2.68 of 8-chloro-1-octanol, altering partitioning behavior in biphasic reactions and chromatographic purifications . The seven-carbon chain also provides a distinct spatial separation between reactive termini, which can be critical for achieving desired regioselectivity in macrocyclization or polymer end-capping applications [2]. These quantifiable differences underscore the importance of precise compound selection rather than assuming functional interchangeability among chloroalkanol homologs.

7-Chloro-1-heptanol (CAS 55944-70-2): Quantitative Evidence of Differentiation from C6 and C8 Homologs


Boiling Point and Density: 7-Chloro-1-heptanol vs. 6-Chloro-1-hexanol and 8-Chloro-1-octanol

7-Chloro-1-heptanol exhibits a boiling point of 215–220°C and a density of 1.02–1.05 g/cm³ at 20°C [1]. In contrast, the shorter-chain 6-chloro-1-hexanol has a boiling point of 108–112°C (14 mmHg) and density of 1.03 g/cm³ , while the longer-chain 8-chloro-1-octanol has a boiling point of 129–130°C (11 mmHg) and density of 0.976 g/cm³ . The substantial boiling point differences—particularly under reduced pressure—directly influence fractional distillation conditions and energy requirements for purification, with 7-chloro-1-heptanol requiring higher temperatures and potentially different column specifications than its C6 analog.

Organic Synthesis Process Chemistry Separation Science

Lipophilicity (logP): Differentiating Partitioning Behavior in Biphasic Systems

The predicted logP (octanol-water partition coefficient) for 7-chloro-1-heptanol is 2.15 (ACD/Labs) or 2.57 (EPISuite estimate), indicating moderate lipophilicity . This value positions the compound between the lower lipophilicity of 6-chloro-1-hexanol (predicted logP 1.68) and the higher lipophilicity of 8-chloro-1-octanol (predicted logP 2.68) . A logP difference of ~0.5 units between C7 and C6 homologs corresponds to an approximately 3-fold difference in octanol-water distribution, which directly impacts retention times in reversed-phase chromatography and extraction efficiency in liquid-liquid separations.

Drug Discovery Analytical Chemistry Formulation Science

Molecular Chain Length: Impact on Synthetic Utility in Spacer and Linker Applications

7-Chloro-1-heptanol provides a seven-carbon linear spacer between its reactive hydroxyl and chloro termini, a feature that distinguishes it from the six-carbon spacer of 6-chloro-1-hexanol and the eight-carbon spacer of 8-chloro-1-octanol [1]. This additional methylene unit translates to an extended molecular length of approximately 1.26 Å per CH2 group, resulting in a ~1.3 Å longer spacer compared to the C6 homolog. In macrocyclization reactions and polymer end-capping, this length difference can be decisive for achieving optimal ring strain or chain packing density [2].

Medicinal Chemistry Polymer Chemistry Linker Design

7-Chloro-1-heptanol (CAS 55944-70-2): Optimal Research and Industrial Application Scenarios


Synthesis of Pharmaceutical Intermediates Requiring a C7 Spacer for Optimal Biological Activity

In medicinal chemistry, 7-chloro-1-heptanol serves as a key building block for constructing drug candidates where a seven-atom linker between pharmacophoric elements is essential for target engagement. The compound's bifunctional reactivity allows sequential derivatization: the hydroxyl group can be oxidized to an aldehyde or carboxylic acid, or converted to a leaving group (e.g., tosylate, mesylate), while the terminal chlorine participates in nucleophilic substitution to introduce amines, azides, or other functional groups [1]. This orthogonal reactivity is particularly valuable for assembling complex APIs where precise spatial orientation of functional groups dictates binding affinity and selectivity [2].

Precursor for Specialty Surfactants and Emulsifiers with Defined Hydrophilic-Lipophilic Balance (HLB)

The amphiphilic structure of 7-chloro-1-heptanol—featuring a hydrophilic hydroxyl head and a hydrophobic C7 alkyl tail with a terminal chlorine—makes it an excellent starting material for synthesizing nonionic surfactants with tailored HLB values [1]. Etherification of the hydroxyl group with polyethylene glycol (PEG) chains yields alkoxylates, while nucleophilic displacement of the chlorine atom with hydrophilic moieties (e.g., sulfonates, quaternary ammonium groups) produces ionic surfactants [2]. The seven-carbon chain provides a distinct HLB contribution compared to C6 or C8 homologs, enabling fine-tuning of surfactant properties for specific emulsion stability requirements in cosmetics, agrochemicals, and industrial formulations [3].

Chain Modifier and End-Capping Agent in Polymer Synthesis

In polymer chemistry, 7-chloro-1-heptanol is employed as a chain transfer agent or end-functionalization reagent to introduce hydroxyl and chloro termini into polymer backbones [1]. The seven-carbon spacer influences polymer crystallinity, glass transition temperature, and compatibility with plasticizers differently than C6 or C8 analogs [2]. For instance, in the synthesis of telechelic polymers, the precise chain length between reactive end-groups dictates the mechanical properties of the final crosslinked network, with C7 offering a unique balance of flexibility and structural rigidity [3].

Linker in Bioconjugation and Probe Synthesis

The bifunctional nature of 7-chloro-1-heptanol enables its use as a linker in bioconjugation strategies. The hydroxyl group can be activated for coupling to biomolecules (e.g., via carbamate or ester linkages), while the terminal chlorine can be substituted with an azide for click chemistry applications [1]. The seven-carbon alkyl chain provides a moderate spacer length that minimizes steric hindrance between conjugated moieties while maintaining sufficient lipophilicity for membrane permeability in cellular assays [2].

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